Phomalactone acetate

Description

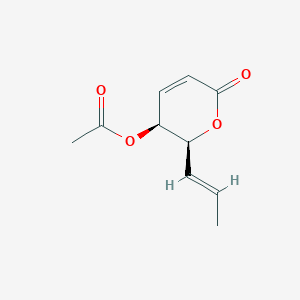

Structure

2D Structure

3D Structure

Properties

CAS No. |

23791-20-0 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

[(2S,3S)-6-oxo-2-[(E)-prop-1-enyl]-2,3-dihydropyran-3-yl] acetate |

InChI |

InChI=1S/C10H12O4/c1-3-4-8-9(13-7(2)11)5-6-10(12)14-8/h3-6,8-9H,1-2H3/b4-3+/t8-,9-/m0/s1 |

InChI Key |

SXCIHQFSGVEIHK-FBFNWGNUSA-N |

Isomeric SMILES |

C/C=C/[C@H]1[C@H](C=CC(=O)O1)OC(=O)C |

Canonical SMILES |

CC=CC1C(C=CC(=O)O1)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Phomalactone Acetate: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phomalactone acetate, a semi-synthetic derivative of the natural product Phomalactone. It details the discovery and isolation of Phomalactone from its fungal source, Nigrospora sphaerica, and provides a detailed protocol for its subsequent conversion to this compound. The document summarizes the key physicochemical and spectroscopic data for both compounds and explores the known biological activities of Phomalactone, including its antifungal and phytotoxic properties. While the precise signaling pathways modulated by Phomalactone and its acetate derivative are still under investigation, this guide presents the current understanding of their mechanisms of action. Furthermore, the proposed biosynthetic pathway of Phomalactone via the polyketide synthase pathway is outlined. This guide is intended to serve as a valuable resource for researchers interested in the study and potential application of this compound.

Introduction

Phomalactone is a naturally occurring δ-lactone that has been isolated from various fungi, most notably the plant pathogen Nigrospora sphaerica.[1][2] It has garnered scientific interest due to its range of biological activities, including antifungal and phytotoxic effects. This compound is a semi-synthetic derivative created by the acetylation of Phomalactone. This modification can alter the compound's physicochemical properties, potentially influencing its stability, bioavailability, and biological activity. This guide provides an in-depth look at the discovery, isolation, and chemical characterization of this compound, along with the biological context of its natural precursor.

Discovery and Isolation of Phomalactone

Phomalactone was first identified as a metabolite produced by the fungus Nigrospora sphaerica, which was isolated from Zinnia elegans plants exhibiting symptoms of fungal disease.[1] The production of Phomalactone by the fungus is believed to contribute to its pathogenic nature.[1]

Isolation of Phomalactone from Nigrospora sphaerica

The following protocol outlines a general method for the isolation of Phomalactone from a liquid culture of Nigrospora sphaerica.

Experimental Workflow for Phomalactone Isolation

Caption: Workflow for the isolation and purification of Phomalactone.

Detailed Protocol:

-

Fungal Culture: Nigrospora sphaerica is cultured in a suitable liquid medium, such as potato dextrose broth, under stationary conditions at approximately 28°C for a period of 2-4 weeks to allow for the production of secondary metabolites.

-

Extraction: The culture broth is separated from the fungal mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques for purification. This often involves initial separation on a silica gel column eluted with a gradient of solvents (e.g., hexane and ethyl acetate). Fractions containing Phomalactone are identified by thin-layer chromatography (TLC).

-

Final Purification: The enriched fractions are further purified using methods such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Phomalactone.

Synthesis of this compound

This compound is synthesized from Phomalactone through a straightforward acetylation reaction.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction: Phomalactone is dissolved in pyridine, which acts as both a solvent and a catalyst. Acetic anhydride is then added to the solution. The reaction mixture is stirred at room temperature for several hours (e.g., 12 hours) to allow for complete acetylation.

-

Work-up: The reaction is quenched by the addition of a dilute acid, such as 1N HCl, to neutralize the pyridine. The aqueous mixture is then extracted with an organic solvent like ethyl acetate.

-

Purification: The organic extract is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The resulting crude this compound is then purified by preparative thin-layer chromatography or silica gel column chromatography to yield the pure product.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for Phomalactone and this compound.

Table 1: Physicochemical Properties

| Property | Phomalactone | This compound |

| Molecular Formula | C₈H₁₀O₃ | C₁₀H₁₂O₄ |

| Molecular Weight | 154.16 g/mol | 196.20 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, δ in ppm) | 6.96 (1H, dd, J = 5.2, 9.6 Hz), 6.20 (1H, d, J = 9.6 Hz), 5.94 (1H, dq, J = 8, 14 Hz), 5.59 (1H, ddq, J = 1.6, 6.8, 15.1 Hz), 5.24 (1H, dd, J = 3.2, 5.6 Hz), 4.87 (1H, dd, J = 2.8, 7.6), 2.04 (3H, s, OAc), 1.73 (3H, dd, J = 1.2, 6.4 CH₃) |

| ¹³C NMR (CDCl₃, δ in ppm) | 17.93, 20.61, 64.15, 79.44, 123.49, 124.69, 133.01, 140.78, 162.65, 170.01 |

| HRMS (ESI-TOF) m/z | 197.081385 [M+H]⁺ (calcd. for C₁₀H₁₃O₄, 197.081385) |

Biological Activity and Mechanism of Action

The biological activities of Phomalactone have been more extensively studied than those of its acetate derivative.

Antifungal Activity

Phomalactone has demonstrated inhibitory activity against various plant pathogenic fungi. For instance, it has been shown to inhibit the mycelial growth of Phytophthora infestans.[2] The mechanism of its antifungal action is not fully elucidated but may involve the disruption of cell membrane integrity or the inhibition of key enzymes essential for fungal growth.

Proposed Antifungal Mechanism of Action

Caption: Putative antifungal mechanism of Phomalactone.

Phytotoxic Activity

Phomalactone exhibits phytotoxicity against various plant species, causing symptoms such as lesions on leaves and inhibition of seedling growth.[1] One of the proposed mechanisms for its phytotoxicity is the induction of electrolyte leakage from plant tissues, suggesting that it may disrupt cell membrane function.[1]

Proposed Phytotoxicity Mechanism of Action

Caption: Putative phytotoxicity mechanism of Phomalactone.

Biosynthesis of Phomalactone

Phomalactone is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. The biosynthesis is carried out by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). While the specific PKS gene cluster responsible for Phomalactone biosynthesis in Nigrospora sphaerica has not been fully characterized, a general pathway can be proposed based on the known mechanisms of fungal PKSs.

Proposed Biosynthesis Pathway of Phomalactone

Caption: Proposed biosynthetic pathway of Phomalactone.

Conclusion

This compound is a readily accessible derivative of the natural product Phomalactone. This guide has provided a detailed overview of the discovery and isolation of the parent compound from Nigrospora sphaerica, a comprehensive protocol for the synthesis of the acetate derivative, and a summary of their physicochemical and biological properties. While the precise molecular targets and signaling pathways associated with the biological activities of these compounds require further investigation, the information presented here serves as a solid foundation for future research. The potential of Phomalactone and its derivatives as leads for the development of new antifungal or herbicidal agents warrants continued exploration by the scientific community.

References

Phomalactone Acetate from Nigrospora sphaerica: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the natural product Phomalactone acetate, sourced from the fungus Nigrospora sphaerica. This guide provides a comprehensive overview of its production, isolation, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Introduction

Phomalactone is a bioactive secondary metabolite produced by the fungus Nigrospora sphaerica, an endophytic and plant pathogenic fungus.[1][2] This compound and its derivatives, such as this compound, have garnered significant interest within the scientific community due to their diverse biological activities, including antifungal, phytotoxic, and mosquitocidal properties.[2][3] This technical guide offers a detailed summary of the current knowledge on this compound from Nigrospora sphaerica, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Quantitative Data on Phomalactone Production

The production of Phomalactone from Nigrospora sphaerica has been documented in various studies. The following tables summarize the available quantitative data regarding extraction yields and biological activity.

Table 1: Extraction and Purification Yields of Phomalactone from Nigrospora sphaerica

| Fungal Strain | Culture Conditions | Extraction Method | Crude Extract Yield | Purified Phomalactone Yield | Reference |

| Nigrospora sphaerica (isolated from Zinnia elegans) | Potato Dextrose Broth (PDB), stationary culture for 14 days | Ethyl acetate extraction of culture filtrate | 371.2 mg from 3 L of culture | 270 mg | [4] |

Table 2: Biological Activity of Phomalactone and this compound

| Compound | Target Organism/Cell Line | Activity Type | Measurement | Value | Reference |

| Phomalactone | Phytophthora infestans | Antifungal (mycelial growth inhibition) | MIC | 2.5 mg/L | [2] |

| Phomalactone | Aedes aegypti (permethrin-susceptible) | Mosquitocidal (topical adulticide) | LD50 | 0.64 µ g/organism | [1] |

| Phomalactone | Anopheles quadrimaculatus | Mosquitocidal (topical adulticide) | LD50 | 0.20 µ g/organism | [1] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Nigrospora sphaerica, extraction of Phomalactone, and the chemical synthesis of this compound.

Fungal Cultivation and Fermentation

Nigrospora sphaerica can be cultivated on various media to produce Phomalactone. The following protocol is a general guideline for laboratory-scale fermentation.

Materials:

-

Pure culture of Nigrospora sphaerica

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Incubator

Protocol:

-

Activation of Fungal Culture: Inoculate a PDA plate with the Nigrospora sphaerica culture and incubate at 25-28°C for 7 days, or until sufficient mycelial growth is observed.

-

Seed Culture Preparation: Aseptically transfer a few agar plugs of the actively growing mycelium into a flask containing PDB. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to obtain a seed culture.

-

Production Culture: Inoculate larger flasks containing PDB with the seed culture. Incubate under the same conditions as the seed culture for 14-21 days. The optimal fermentation time may vary and should be determined empirically.[4][5]

Extraction and Purification of Phomalactone

The following protocol outlines the extraction of Phomalactone from the culture filtrate of Nigrospora sphaerica.

Materials:

-

Culture broth from Nigrospora sphaerica fermentation

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, isopropanol, dichloromethane)

Protocol:

-

Separation of Mycelia and Filtrate: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

-

Liquid-Liquid Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[4]

-

Chromatographic Purification: Purify the crude extract using silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with isopropanol or dichloromethane, can be employed to isolate Phomalactone.[1]

Chemical Synthesis of this compound from Phomalactone

Phomalactone can be chemically acetylated to produce this compound using the following procedure.

Materials:

-

Purified Phomalactone

-

Pyridine

-

Acetic anhydride

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Preparative Thin Layer Chromatography (TLC) plates

-

Solvents for TLC (e.g., isopropanol, dichloromethane)

Protocol:

-

Acetylation Reaction: Dissolve Phomalactone (e.g., 40 mg) in pyridine (e.g., 4 mL). Add acetic anhydride (e.g., 0.1 mL) and stir the mixture at room temperature for 12 hours.[1]

-

Work-up: Cool the reaction mixture on ice and acidify with 1N HCl. Extract the mixture twice with ethyl acetate.

-

Drying and Concentration: Dry the combined ethyl acetate layers over anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound.

-

Purification: Purify the crude product by preparative TLC, eluting with a suitable solvent system such as 5% isopropanol in dichloromethane, to yield pure this compound as a white crystalline solid.[1]

Biosynthetic Pathway of Phomalactone

The biosynthesis of Phomalactone in Nigrospora sphaerica is proposed to follow a polyketide pathway. Polyketides are a large and diverse class of secondary metabolites synthesized by a series of decarboxylative condensations of small carboxylic acid units, a process catalyzed by polyketide synthases (PKSs).[6][7]

While the specific gene cluster and enzymatic steps for Phomalactone biosynthesis in Nigrospora sphaerica have not yet been fully elucidated, a general model for a 5,6-dihydropyran-2-one, such as Phomalactone, can be hypothesized. The pathway likely involves a Type I PKS, which is a large, multi-domain enzyme that iteratively adds and modifies acetate units to a growing polyketide chain.

Note: The following diagram is a hypothetical representation of a polyketide synthesis pathway that could lead to a Phomalactone precursor. The specific enzymes and intermediates for Phomalactone biosynthesis in Nigrospora sphaerica require further investigation.

Caption: Hypothetical polyketide pathway for Phomalactone biosynthesis.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the isolation of Phomalactone from Nigrospora sphaerica and its subsequent conversion to this compound.

Caption: Workflow for the isolation and purification of Phomalactone.

References

- 1. researchgate.net [researchgate.net]

- 2. Nigrospora sphaerica - Wikipedia [en.wikipedia.org]

- 3. Bioactive secondary metabolites from Nigrospora sp. LLGLM003, an endophytic fungus of the medicinal plant Moringa oleifera Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening of Secondary Metabolites Produced by Nigrospora sphaerica Associated with the Invasive Weed Cenchrus ciliaris Reveals Two New Structurally Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of Secondary Metabolites Produced by Nigrospora sphaerica Associated with the Invasive Weed Cenchrus ciliaris Reveals Two New Structurally Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and engineering of the biosynthesis gene cluster for antitumor macrolides PM100117 and PM100118 from a marine actinobacteria: generation of a novel improved derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyketide synthase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Putative Biosynthesis of Phomalactone Acetate in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone and its derivatives, such as Phomalactone Acetate, are fungal polyketides that exhibit a range of biological activities. As with many fungal secondary metabolites, their biosynthesis is orchestrated by a multi-gene biosynthetic gene cluster (BGC) centered around a core polyketide synthase (PKS) enzyme. While the specific BGC for this compound has not been fully characterized in the literature, this technical guide elucidates a putative biosynthetic pathway based on the well-established principles of fungal polyketide synthesis and pathways of structurally related pyrone compounds. This document provides a detailed overview of the proposed enzymatic steps, the genetic machinery involved, and the key experimental protocols required to fully characterize this pathway. All quantitative data is presented in tabular format, and logical pathways are visualized using Graphviz diagrams to aid in comprehension and future research design.

Introduction to Fungal Polyketide Biosynthesis

Fungi are prolific producers of secondary metabolites, a significant portion of which are polyketides.[1][2] These compounds are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[3] In fungi, the most common type is the iterative Type I PKS (iPKS), a single, large protein containing multiple catalytic domains.[4] The biosynthesis of a polyketide chain initiates with a starter unit, typically acetyl-CoA, which is subsequently extended by the repeated addition of extender units, most commonly malonyl-CoA.[5][6]

The core domains of a minimal iPKS include:

-

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit.

-

Acyltransferase (AT): Selects and loads the starter and extender units (acetyl-CoA and malonyl-CoA) onto the Acyl Carrier Protein.

-

Acyl Carrier Protein (ACP): A domain that carries the growing polyketide chain via a phosphopantetheine arm and presents it to the various catalytic domains.

Additional "tailoring" domains within the PKS modify the β-keto group formed after each condensation. These include the Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains, which can selectively reduce the ketone to a hydroxyl, an alkene, or a fully saturated carbon, respectively. The final polyketide chain is released from the PKS, often accompanied by cyclization, by a Thioesterase (TE) or product template (PT) domain.

References

- 1. Biosynthetic gene clusters and the evolution of fungal chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translating biosynthetic gene clusters into fungal armor and weaponry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 4. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

Phomalactone Acetate: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone acetate, a naturally occurring δ-lactone, has garnered interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological profile of this compound. Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS), are presented to elucidate its molecular architecture. Furthermore, this document outlines experimental protocols for its synthesis and summarizes key quantitative biological data, offering valuable insights for researchers engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Stereochemistry

This compound, systematically named (5S,6S)-5-(acetyloxy)-5,6-dihydro-6-[(1E)-1-propen-1-yl]-2H-pyran-2-one, is a derivative of the parent compound Phomalactone. Its molecular formula is C₁₀H₁₂O₄, with a corresponding molecular weight of 196.2 g/mol .[1]

The stereochemistry of this compound is defined by two chiral centers at the C5 and C6 positions of the dihydropyranone ring, both possessing an (S) configuration. Additionally, the propenyl side chain at C6 exists as the (E)-isomer. This specific stereoisomeric form is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| Stereochemistry | (5S, 6S, E) | [1] |

| Appearance | White crystalline solid | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is corroborated by extensive spectroscopic analysis.

¹H NMR (CDCl₃): The proton NMR spectrum reveals characteristic signals corresponding to the protons of the dihydropyranone ring, the propenyl side chain, and the acetyl group. Key chemical shifts (δ) are observed at approximately 6.96 (dd, J = 5.2, 9.6 Hz, 1H), 6.20 (d, J = 9.6 Hz, 1H), 5.94 (dq, J = 8, 14 Hz, 1H), 5.59 (ddq, J = 1.6, 6.8, 15.1 Hz, 1H), 5.24 (dd, J = 3.2, 5.6 Hz, 1H), 4.87 (dd, J = 2.8, 7.6 Hz, 1H), 2.04 (s, 3H, OAc), and 1.73 (dd, J = 1.2, 6.4 Hz, 3H) ppm.[2]

¹³C NMR (CDCl₃): The carbon NMR spectrum displays ten distinct signals, confirming the molecular formula. The carbonyl carbons of the lactone and the acetate group resonate at δ 162.65 and 170.01 ppm, respectively.[2] Other significant peaks are found at δ 140.78, 133.01, 124.69, 123.49, 79.44, 64.15, 20.61, and 17.93 ppm.[2]

High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis provides the exact mass of the molecule, further confirming its elemental composition. The protonated molecule [M+H]⁺ is observed at m/z 197.081385 (calculated for C₁₀H₁₃O₄, 197.081385).[2]

Experimental Protocols

Synthesis of this compound from Phomalactone

A detailed protocol for the laboratory synthesis of this compound from its precursor, Phomalactone, is described below.[2]

Materials:

-

Phomalactone

-

Pyridine

-

Acetic anhydride

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Preparative thin-layer chromatography (PTLC) plates (silica gel)

-

Developing solvent for PTLC (e.g., 5% isopropanol in dichloromethane)

Procedure:

-

Dissolve Phomalactone (e.g., 40 mg, 0.25 mmol) in pyridine (4 mL) in a suitable reaction vessel.

-

Add acetic anhydride (e.g., 0.1 mL, 0.9 mmol) to the solution.

-

Stir the reaction mixture at ambient temperature for 12 hours.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Acidify the reaction mixture with 1N HCl (20 mL).

-

Extract the aqueous mixture with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a pale yellow viscous oil.

-

Purify the crude product by preparative thin-layer chromatography using a suitable solvent system (e.g., 5% isopropanol in CH₂Cl₂) to yield this compound as a white crystalline solid (e.g., 32 mg).[2]

References

Phomalactone Acetate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phomalactone acetate, a compound of interest in various scientific domains. This document outlines its fundamental chemical properties, available biological activity data, and other pertinent information for research and development.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 23791-20-0[1][2] |

| Molecular Formula | C10H12O4[1][2] |

| Molecular Weight | 196.2 g/mol [1] |

| Synonyms | (+)-Acetylphomalactone, (5S,6S)-5-(acetyloxy)-5,6-dihydro-6-(1E)-1-propen-1-yl-2H-pyran-2-one[1][2] |

Diagram of Logical Relationships

Caption: Core identifiers for this compound and its related compound, Phomalactone.

Further in-depth information regarding the experimental protocols, signaling pathways, and comprehensive biological activity of this compound is currently being compiled and will be made available in subsequent updates to this guide. The information provided above serves as the foundational data for this compound. Researchers are encouraged to use the provided CAS number for specific database searches.

References

Spectroscopic and Biological Investigation of Phomalactone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Phomalactone acetate, a naturally derived compound with notable biological activity. The information presented herein is intended to support research and development efforts in natural product chemistry, medicinal chemistry, and drug discovery. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of the workflow for its bioassay-guided isolation and activity assessment.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.96 | dd | 5.2, 9.6 | H-4 |

| 6.20 | d | 9.6 | H-3 |

| 5.94 | dq | 8, 14 | H-8 |

| 5.59 | ddq | 1.6, 6.8, 15.1 | H-7 |

| 5.24 | dd | 3.2, 5.6 | H-5 |

| 4.87 | dd | 2.8, 7.6 | H-6 |

| 2.04 | s | - | OAc |

| 1.73 | dd | 1.2, 6.4 | CH₃-9 |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |

| 170.01 | C=O (Acetate) |

| 162.65 | C-2 |

| 140.78 | C-4 |

| 133.01 | C-8 |

| 124.69 | C-7 |

| 123.49 | C-3 |

| 79.44 | C-6 |

| 64.15 | C-5 |

| 20.61 | CH₃ (Acetate) |

| 17.93 | C-9 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 197.081385 | 196.08136 |

Experimental Protocols

The spectroscopic data presented were obtained through the following experimental procedures:

Synthesis of this compound

Phomalactone (40 mg, 0.25 mmol) was dissolved in pyridine (4 mL). Acetic anhydride (0.1 mL, 0.9 mmol) was subsequently added, and the mixture was stirred at ambient temperature for 12 hours. Following the reaction, the mixture was cooled on ice, acidified with 1N HCl (20 mL), and extracted with ethyl acetate (2 x 30 mL). The combined organic layers were dried over anhydrous Na₂SO₄ and evaporated to yield a pale yellow viscous oil. This compound was then purified by preparative thin-layer chromatography using 5% isopropanol in CH₂Cl₂ as the eluent to afford a white crystalline solid (32 mg)[1].

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Varian Mercury AS400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei[2]. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionization time-of-flight (ESI-TOF) mass spectrometry was performed using a JEOL ACCU TOF JMS-T1000 mass spectrometer to determine the accurate mass of the protonated molecule[2].

Bioassay-Guided Isolation and Activity Workflow

The following diagram illustrates the logical workflow from the initial screening of a fungal culture to the identification and bioactivity testing of Phomalactone and its acetylated derivative. This process, known as bioassay-guided fractionation, is a common strategy in natural product discovery to isolate biologically active constituents.

Caption: Bioassay-guided isolation and activity testing workflow for this compound.

References

Physical and chemical properties of Phomalactone acetate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Phomalactone acetate. While research on this specific compound is limited, this document consolidates available data and contextualizes it with information on the parent compound, Phomalactone, and related derivatives to support further investigation and drug development efforts.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| Physical State | White crystalline solid | Inferred from the synthesis protocol which yields a white crystalline solid.[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | General solubility of similar lactones suggests potential solubility in organic solvents like ethyl acetate, dichloromethane, and methanol. |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data have been reported:

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 6.96 (1H, dd, J = 5.2, 9.6 Hz), 6.20 (1H, d, J = 9.6 Hz), 5.94 (1H, dq, J = 8, 14 Hz), 5.59 (1H, ddq, J = 1.6, 6.8, 15.1 Hz), 5.24 (1H, dd, J = 3.2, 5.6 Hz), 4.87 (1H, dd, J = 2.8, 7.6), 2.04 (3H, s, OAc), 1.73 (3H, dd, J = 1.2, 6.4 CH₃)[2] |

| ¹³C NMR (CDCl₃) | δ 17.93, 20.61, 64.15, 79.44, 123.49, 124.69, 133.01, 140.78, 162.65, 170.01[2] |

| HRMS (ESI-TOF) | m/z 197.081385 [M+H]⁺ (calcd for C₁₀H₁₃O₄, 197.081385)[2] |

| Infrared (IR) | Data not available. Expected to show characteristic peaks for C=O (lactone and ester), C-O, and C=C stretching. |

| UV-Visible | Data not available. |

Experimental Protocols

Synthesis of this compound from Phomalactone

A detailed protocol for the laboratory synthesis of this compound has been described:

Workflow for the Synthesis of this compound

Detailed Methodology:

-

Dissolution: Phomalactone (40 mg, 0.25 mmol) is dissolved in pyridine (4 mL).[2]

-

Acetylation: Acetic anhydride (0.1 mL, 0.9 mmol) is added to the solution.[2]

-

Reaction: The mixture is stirred at ambient temperature for 12 hours.[2]

-

Workup: The reaction mixture is cooled on ice, acidified with 1N HCl (20 mL), and extracted twice with ethyl acetate (30 mL each).[2]

-

Drying and Concentration: The combined ethyl acetate layers are dried over anhydrous Na₂SO₄ and evaporated to yield a pale yellow viscous oil.[2]

-

Purification: The final product, this compound, is isolated as a white crystalline solid (32 mg) by preparative thin-layer chromatography using 5% isopropanol in CH₂Cl₂ as the eluent.[2]

Biological Activity

The biological activities of this compound are not extensively studied. However, research has demonstrated its potential as a mosquitocidal agent.

Mosquitocidal Activity

Both Phomalactone and this compound have shown activity against mosquito larvae and adults.

Table 3: Mosquitocidal Activity of Phomalactone and this compound

| Compound | Mosquito Species | Bioassay | Activity (LD₅₀) |

| Phomalactone | Aedes aegypti (Orlando strain) | Topical Adulticide | 0.64 µ g/organism |

| Phomalactone | Anopheles quadrimaculatus | Topical Adulticide | 0.20 µ g/organism |

| This compound | Aedes aegypti (Orlando strain) | Topical Adulticide | 100% mortality at 5 µ g/insect |

| This compound | Aedes aegypti (Puerto Rico strain) | Topical Adulticide | 100% mortality at 5 µ g/insect |

Note: LD₅₀ values for this compound were not explicitly determined in the cited study, but high mortality rates were observed.[2]

Other Potential Biological Activities

While specific data for this compound is lacking, the broader class of lactones and acetate-containing compounds are known to exhibit a range of biological effects, including:

-

Anticancer Activity: Many natural and synthetic lactones have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

-

Anti-inflammatory Activity: The acetate moiety, in other molecular contexts, has been shown to modulate inflammatory pathways. For instance, acetate can influence NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Logical Relationship of Acetate in Inflammatory Signaling

Future Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Determination of melting point, boiling point, and solubility in a range of solvents is essential for its practical application in research and development.

-

Detailed Spectral Analysis: Acquiring and interpreting IR and UV-Vis spectra will complete its spectroscopic profile.

-

Broad-Spectrum Biological Screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines (e.g., breast, colon, lung) to determine IC₅₀ values.

-

In-depth Anti-inflammatory Studies: Investigating its effects on key inflammatory markers and pathways, such as NF-κB and MAPK, in relevant cell models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

This technical guide serves as a foundational resource for scientists and researchers interested in this compound. The existing data, though sparse, suggests a compound with potential biological activities that warrant further exploration. The provided protocols and contextual information are intended to facilitate the design of future studies to unlock the full therapeutic potential of this natural product derivative.

References

- 1. BJOC - Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities [beilstein-journals.org]

- 2. Phomalactone as the Active Constituent against Mosquitoes from Nigrospora spherica [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity Spectrum of Phomalactone Acetate: A Technical Guide

Abstract

Phomalactone acetate, an acetylated derivative of the natural product phomalactone, is a secondary metabolite with potential biological activities. Phomalactone is produced by the fungus Nigrospora sphaerica, a known source of bioactive compounds.[1][2] While research specifically investigating this compound is limited, the biological activities of its parent compound, phomalactone, and other metabolites from the Nigrospora genus suggest a spectrum of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of phomalactone and related compounds, details relevant experimental protocols, and explores potential signaling pathways, offering a foundational resource for researchers, scientists, and drug development professionals.

Introduction

Natural products derived from microorganisms are a rich source of novel therapeutic agents. The fungal genus Nigrospora has been identified as a producer of a diverse array of secondary metabolites with a broad range of biological activities, including cytotoxic, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Phomalactone, a polyketide isolated from Nigrospora sphaerica, has demonstrated notable mosquitocidal activity. Its acetylated form, this compound, is the focus of this guide, although much of the available data pertains to the parent compound. This document aims to consolidate the existing knowledge and provide a framework for future research into the therapeutic potential of this compound.

Chemical Structure

This compound is the acetylated derivative of phomalactone. The chemical structure is presented below.

Phomalactone: C₈H₁₀O₃ This compound: C₁₀H₁₂O₄

Biological Activities

The biological activities of phomalactone have been primarily investigated in the context of insecticidal properties. However, the broader bioactivity of secondary metabolites from Nigrospora suggests that phomalactone and its acetate derivative may possess other valuable therapeutic effects.

Antimicrobial Activity

Table 1: Quantitative Antimicrobial Activity Data for Related Compounds

| Compound | Microorganism | Assay Type | Result (MIC/IC50) | Reference |

| Griseofulvin (from Nigrospora sp.) | Various plant pathogenic fungi | In vitro antifungal assay | Growth inhibition observed | [3] |

| Phenazine-1-carboxamide (from Nigrospora oryzae) | Cladosporium cladosporioides | Antifungal assay | Strong activity | [2] |

Note: This table includes data for other compounds from the Nigrospora genus to highlight the potential antimicrobial activity. Specific MIC/IC50 values for this compound are not currently available in the literature.

Anticancer Activity

Several secondary metabolites from Nigrospora have demonstrated cytotoxic and antileukemic activities.[2] This indicates a potential for this compound to exhibit anticancer properties. Further investigation is required to determine its efficacy against various cancer cell lines.

Table 2: Quantitative Anticancer Activity Data for Related Compounds

| Compound | Cell Line | Assay Type | Result (IC50) | Reference |

| Bioactive compounds from Nigrospora sphaerica | HL60 and K562 (leukemia) | Cytotoxicity assay | Antileukemic activity | [2] |

Note: This table indicates the potential for anticancer activity based on related compounds. Specific IC50 values for this compound against cancer cell lines are not currently available.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly studied. However, the diverse biological profile of Nigrospora metabolites suggests that this is a plausible area for future investigation.[1]

Mosquitocidal Activity of Phomalactone

The most well-documented biological activity of the parent compound, phomalactone, is its toxicity to mosquitoes.

Table 3: Mosquitocidal Activity of Phomalactone

| Activity Type | Mosquito Species | Strain | Result (LD50) |

| Topical Adulticide | Aedes aegypti | Orlando (ORL) | 0.64 μ g/organism |

| Topical Adulticide | Anopheles quadrimaculatus | - | 0.20 μ g/organism |

Note: This data is for the parent compound, Phomalactone.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of biological activity. The following are standardized methods that can be adapted for the evaluation of this compound.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Anti-inflammatory Assay

Protocol: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 24-well plate.

-

Pre-treatment: Cells are pre-treated with different concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Workflow for Anti-inflammatory Cytokine Assay

Caption: Workflow for assessing anti-inflammatory activity.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known mechanisms of action of other natural products with similar biological activities, several pathways can be hypothesized as potential targets.

Hypothetical Anticancer Signaling Pathway

Many natural products exert their anticancer effects by inducing apoptosis (programmed cell death). A potential pathway for this compound could involve the activation of caspases and modulation of the Bcl-2 family of proteins.

Caption: Hypothetical apoptotic pathway induced by this compound.

Hypothetical Anti-inflammatory Signaling Pathway

A common mechanism for anti-inflammatory action involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound represents an understudied natural product with significant potential for therapeutic applications. While current research is sparse, the known biological activities of its parent compound, phomalactone, and other metabolites from Nigrospora provide a strong rationale for further investigation. Future research should focus on:

-

Isolation and Characterization: Large-scale isolation or synthesis of this compound to enable comprehensive biological screening.

-

Broad-Spectrum Bioactivity Screening: Systematic evaluation of its antimicrobial, anticancer, and anti-inflammatory properties using the protocols outlined in this guide.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessment of its therapeutic potential in relevant animal models.

This technical guide serves as a foundational document to stimulate and guide future research into the promising biological activity spectrum of this compound.

References

- 1. Secondary metabolites of the genus Nigrospora from terrestrial and marine habitats: Chemical diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and Bioactive Metabolites of Humicola and Nigrospora Secondary Metabolites | Auctores [auctoresonline.org]

- 3. Bioactive secondary metabolites from Nigrospora sp. LLGLM003, an endophytic fungus of the medicinal plant Moringa oleifera Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal properties of Phomalactone acetate against plant pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone, a pyrone compound isolated from the fungus Nigrospora sphaerica, has demonstrated notable antifungal activity against a range of plant pathogenic fungi. This technical guide provides a comprehensive overview of the existing research on phomalactone, focusing on its antifungal properties, available quantitative data, and the experimental methodologies used to determine its efficacy. It is important to note that while the focus of this guide is phomalactone, there is currently a lack of specific scientific literature available on the antifungal properties of its acetylated form, phomalactone acetate, against plant pathogens. The information presented herein pertains to phomalactone.

Antifungal Spectrum and Efficacy

Phomalactone has been shown to be effective against several economically important plant pathogens. Its activity is particularly pronounced against oomycetes, a group of destructive plant pathogens.

Quantitative Antifungal Data

The antifungal efficacy of phomalactone has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The available data is summarized in the table below.

| Plant Pathogen | Host Plant(s) | Antifungal Metric | Value | Reference |

| Phytophthora infestans | Tomato, Potato | MIC (Mycelial Growth) | 2.5 mg/L | [1] |

| Colletotrichum fragariae | Strawberry | Fungicidal Activity | Moderate | [2] |

| Phomopsis spp. | Various | Fungicidal Activity | Moderate | [2] |

In vivo studies have also demonstrated the potential of phomalactone in controlling plant diseases. When applied at concentrations of 100 and 500 mg/L, phomalactone reduced the development of tomato late blight caused by Phytophthora infestans[1].

Experimental Protocols

The following sections detail the generalized experimental methodologies that have been employed to assess the antifungal properties of phomalactone.

Mycelial Growth Inhibition Assay

This assay is fundamental in determining the direct effect of a compound on the vegetative growth of a fungus.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of phomalactone required to inhibit the mycelial growth of a target plant pathogen.

Generalized Protocol:

-

Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or V8 juice agar, is prepared and autoclaved.

-

Compound Incorporation: Phomalactone, dissolved in an appropriate solvent (e.g., ethanol or DMSO), is added to the molten agar at various concentrations. A solvent control is also prepared.

-

Plating: The agar-compound mixture is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A mycelial plug of a specific diameter, taken from the actively growing margin of a young fungal culture, is placed at the center of each plate.

-

Incubation: The plates are incubated at a temperature and duration optimal for the growth of the specific pathogen.

-

Data Collection: The radial growth of the fungal colony is measured at regular intervals. The MIC is determined as the lowest concentration of phomalactone that completely inhibits visible mycelial growth.

Spore Germination Assay

This assay assesses the impact of the compound on the germination of fungal spores, a critical stage in the infection cycle.

Objective: To evaluate the effect of phomalactone on the spore germination of a target plant pathogen.

Generalized Protocol:

-

Spore Suspension Preparation: Spores (conidia, sporangia, or zoospores) are harvested from a mature fungal culture and suspended in sterile distilled water or a germination-inducing buffer. The spore concentration is adjusted to a predetermined level using a hemocytometer.

-

Treatment: The spore suspension is mixed with various concentrations of phomalactone. A control treatment with the solvent is included.

-

Incubation: The treated spore suspensions are incubated under conditions that promote germination (e.g., specific temperature, light, and humidity).

-

Microscopic Examination: After a set incubation period, aliquots of the suspension are observed under a microscope.

-

Data Analysis: The percentage of germinated spores is determined by counting a minimum of 100 spores per replicate. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the antifungal properties of a natural compound like phomalactone.

References

Insecticidal Potential of Phomalactone Acetate Against Mosquitoes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of insecticide resistance in mosquito populations necessitates the exploration of novel and effective control agents. Phomalactone acetate, a natural compound isolated from the endophytic fungus Nigrospora s-phaerica, has demonstrated significant insecticidal activity against key mosquito vectors. This technical guide provides a comprehensive overview of the current research on the efficacy of this compound, detailing its larvicidal and adulticidal properties against species such as Aedes aegypti and Anopheles quadrimaculatus. This document summarizes key quantitative data, outlines experimental methodologies, and explores the potential mode of action, offering a valuable resource for researchers and professionals in the fields of insecticide development and vector control.

Introduction

Mosquito-borne diseases, including malaria, dengue fever, and Zika virus, continue to pose a significant global health burden. The primary strategy for combating these diseases relies heavily on the control of mosquito populations through the use of insecticides. However, the widespread and prolonged application of conventional insecticides has led to the emergence of resistant mosquito strains, compromising the effectiveness of current control measures. This has spurred the search for new insecticidal compounds with novel modes of action.

Natural products derived from microorganisms represent a promising avenue for the discovery of new insecticidal leads. Fungi, in particular, produce a diverse array of secondary metabolites with a wide range of biological activities. This compound, an α-pyrone isolated from the fungus Nigrospora sphaerica, has been identified as a potent mosquitocidal agent. This guide synthesizes the available scientific data on the insecticidal activity of this compound, providing a detailed technical resource for its further investigation and potential development as a next-generation insecticide.

Quantitative Efficacy of Phomalactone and this compound

Laboratory bioassays have demonstrated the potent insecticidal effects of phomalactone and its acetylated derivative, this compound, against both larval and adult stages of medically important mosquito species. The quantitative data from these studies are summarized below.

Table 1: Adulticidal Activity of Phomalactone and this compound against Aedes aegypti and Anopheles quadrimaculatus

| Compound | Mosquito Species | Strain | LD50 (µ g/mosquito ) |

| Phomalactone | Aedes aegypti | Orlando (Permethrin-Susceptible) | 0.64[1][2] |

| This compound | Aedes aegypti | Orlando (Permethrin-Susceptible) | 0.66 |

| Phomalactone | Anopheles quadrimaculatus | N/A | 0.20[1][2] |

Table 2: Larvicidal Activity of Phomalactone against Aedes aegypti

| Compound | Mosquito Strain | Concentration (µg/mL) | % Mortality |

| Phomalactone | Orlando (Permethrin-Susceptible) | 10 | 100 |

| Phomalactone | Puerto Rico (Permethrin-Resistant) | 10 | 90 |

Experimental Protocols

This section details the methodologies employed in the key studies investigating the insecticidal activity of this compound.

Fungal Culture and Compound Isolation

-

Fungal Strain: The fungus Nigrospora sphaerica was isolated from the leaves of Zinnia elegans and Hydrangea macrophylla plants exhibiting signs of necrosis and wilting.

-

Culture Conditions: The fungus was cultured on potato dextrose agar (PDA) plates. For large-scale production of secondary metabolites, the fungus was grown in a liquid medium, typically potato dextrose broth (PDB), in shake flasks at approximately 25-28°C for a designated period.

-

Extraction: The culture filtrate was extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic extract was then concentrated under reduced pressure.

-

Isolation of this compound: The crude extract was subjected to bioassay-guided fractionation using chromatographic techniques. This typically involves column chromatography over silica gel, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound. The structure of the isolated compound was confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mosquito Rearing

-

Mosquito Strains: Studies have utilized both insecticide-susceptible and resistant strains of mosquitoes. For example, the Orlando (ORL) strain of Aedes aegypti is susceptible to permethrin, while the Puerto Rico (PR) strain is resistant.

-

Rearing Conditions: Mosquitoes were typically reared in an insectary maintained at a controlled temperature (e.g., 27°C), humidity (e.g., 80%), and photoperiod (e.g., 12:12 hour light:dark cycle). Larvae were reared in trays containing deionized water and fed a diet of fish food or a mixture of yeast and liver powder. Adult mosquitoes were maintained in cages and provided with a sugar solution. For egg production, adult females were allowed to blood-feed on an appropriate host (e.g., a restrained mouse or an artificial membrane feeding system).

Adulticidal Bioassay (Topical Application)

The topical application method is used to determine the dose of a compound required to cause mortality in adult mosquitoes.

-

Test Subjects: Non-blood-fed adult female mosquitoes, typically 3-5 days post-emergence, were used for the assays.

-

Procedure:

-

Mosquitoes were briefly anesthetized using cold treatment or CO2.

-

A specific dose of the test compound (dissolved in a suitable solvent like acetone) was applied to the dorsal thorax of each mosquito using a calibrated microapplicator.

-

Control groups were treated with the solvent alone.

-

Treated mosquitoes were transferred to holding cages with access to a sugar solution.

-

Mortality was recorded at 24 hours post-treatment. Mosquitoes unable to stand or fly were considered moribund and counted as dead.

-

The LD50 (lethal dose for 50% of the population) was calculated using probit analysis.

-

Larvicidal Bioassay

This bioassay assesses the toxicity of a compound to mosquito larvae.

-

Test Subjects: Early fourth-instar larvae were typically used for these assays.

-

Procedure:

-

A stock solution of the test compound was prepared in a suitable solvent (e.g., ethanol or acetone).

-

Serial dilutions of the stock solution were made.

-

A specific number of larvae (e.g., 20-25) were placed in beakers or cups containing a standard volume of deionized water (e.g., 100 mL).

-

A measured amount of the test solution was added to the water to achieve the desired final concentration.

-

Control groups received the solvent alone.

-

Mortality was recorded at 24 hours post-exposure. Larvae that were immobile and unresponsive to gentle probing were considered dead.

-

The LC50 (lethal concentration for 50% of the population) was calculated from the concentration-mortality data.

-

Visualization of Experimental Workflow and Potential Mode of Action

While the precise molecular target of this compound in mosquitoes is yet to be elucidated, its insecticidal activity suggests a neurotoxic mechanism of action. The following diagrams illustrate the experimental workflow for assessing its insecticidal properties and a generalized view of potential neurotoxic targets for insecticides.

Figure 1: Experimental workflow for the isolation and bioassay of this compound.

Figure 2: Potential neurotoxic mechanisms of action for insecticides. The specific target for this compound is unknown.

Discussion on the Mode of Action

The exact mode of action of this compound against mosquitoes remains to be fully elucidated. However, some initial observations provide clues. The lack of leg autotomy (leg dropping) in mosquitoes treated with phomalactone, a symptom characteristic of pyrethroid poisoning, suggests that its mechanism of action is different from that of insecticides targeting voltage-gated sodium channels.

This compound belongs to the α-pyrone class of compounds. Some research on other pyrones has suggested potential activity at the insect nervous system. A thesis investigating biorational pyrones proposed that these compounds might act as neurotoxicants, potentially targeting acetylcholinesterase (AChE) or the nicotinic acetylcholine receptor (nAChR). However, the study did not find a conclusive link between the topical toxicity of the tested pyrones and their effects on these specific receptors.

Further research is required to identify the specific molecular target(s) of this compound in mosquitoes. Potential areas of investigation include its effects on various neuronal receptors and ion channels, as well as other vital physiological processes. Understanding the mode of action is crucial for the development of effective resistance management strategies and for the rational design of more potent analogues.

Conclusion and Future Directions

This compound, a fungal secondary metabolite, demonstrates promising insecticidal activity against major mosquito vectors. Its efficacy against both insecticide-susceptible and -resistant strains highlights its potential as a valuable tool in mosquito control programs.

To advance the development of this compound as a viable insecticide, several key areas of research should be prioritized:

-

Mode of Action Studies: Elucidating the precise molecular target and mechanism of action is of paramount importance. This knowledge will be critical for understanding potential resistance mechanisms and for optimizing the compound's structure for enhanced activity and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound can lead to the identification of compounds with improved insecticidal potency, stability, and safety profiles.

-

Toxicology and Environmental Impact Assessment: Comprehensive studies are needed to evaluate the toxicity of this compound to non-target organisms, including beneficial insects, aquatic life, and mammals. Its environmental fate and persistence must also be thoroughly investigated.

-

Formulation Development: The development of stable and effective formulations will be essential for the practical application of this compound in field settings.

References

Cytotoxicity studies of Phomalactone acetate on cancer cell lines

Lack of Publicly Available Data on the Cytotoxicity of Phomalactone Acetate in Cancer Cell Lines

As of November 2025, a comprehensive review of published scientific literature reveals a notable absence of studies detailing the cytotoxic effects of this compound on cancer cell lines. Despite extensive searches of scholarly databases and scientific repositories, no specific data regarding its IC50 values, impact on apoptotic pathways, or influence on cell cycle progression in cancerous cells could be identified.

While the broader class of lactones, organic compounds characterized by a cyclic ester, has been the subject of considerable research in oncology, with many demonstrating significant anticancer properties, information on Phomalactone and its acetate derivative remains elusive in this context. Investigations into related compounds and other natural product derivatives have uncovered various mechanisms of anticancer activity, including the induction of apoptosis (programmed cell death) and cell cycle arrest, which are crucial for inhibiting the proliferation of cancer cells. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Researchers and drug development professionals interested in the potential anticancer properties of this compound would need to conduct foundational in vitro studies to bridge this knowledge gap. Such research would entail:

-

Cytotoxicity Assays: To determine the concentration-dependent inhibitory effects of this compound on the growth of various cancer cell lines and to calculate key metrics such as the half-maximal inhibitory concentration (IC50).

-

Apoptosis and Cell Cycle Analysis: To investigate the mechanisms by which this compound may induce cancer cell death, including the activation of apoptotic pathways and the disruption of the cell cycle.

-

Signaling Pathway Studies: To identify the specific molecular targets and signaling cascades affected by this compound within cancer cells.

Without such dedicated studies, any discussion on the cytotoxicity, experimental protocols, or signaling pathways related to this compound in the context of cancer research would be purely speculative. The scientific community awaits initial research to shed light on the potential of this particular compound as an anticancer agent.

Unraveling the Enigmatic Mechanism of Phomalactone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone, a naturally occurring α,β-unsaturated lactone isolated from various fungi, and its derivative, Phomalactone acetate, have demonstrated a spectrum of biological activities, including insecticidal, antifungal, and antiparasitic effects. Despite these promising bioactivities, the precise mechanism of action at the molecular level remains largely unelucidated. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, collates available quantitative data, details relevant experimental protocols, and proposes potential avenues for future research. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the therapeutic and agrochemical potential of this intriguing molecule.

Quantitative Biological Activity

While a definitive molecular target for this compound has not been identified, its biological effects have been quantified in several studies. The following tables summarize the key activity data for Phomalactone and its acetate derivative.

Table 1: Insecticidal Activity of Phomalactone and this compound against Mosquitoes

| Compound | Mosquito Species | Strain | Bioassay | Activity Metric | Value | Reference |

| Phomalactone | Aedes aegypti | Orlando (permethrin-susceptible) | Topical Adulticide | LD50 | 0.64 µ g/insect | [1] |

| Phomalactone | Anopheles quadrimaculatus | - | Topical Adulticide | LD50 | 0.20 µ g/insect | [1] |

| This compound | Aedes aegypti | Orlando (permethrin-susceptible) | Topical Adulticide | % Mortality (at 5 µ g/insect ) | 100% | [1] |

| This compound | Aedes aegypti | Puerto Rico (permethrin-resistant) | Topical Adulticide | % Mortality (at 5 µ g/insect ) | 100% | [1] |

Table 2: Antiparasitic and Antifungal Activity of Phomalactone

| Compound | Organism | Activity | Metric | Value | Reference |

| Phomalactone | Toxoplasma gondii | Antiparasitic | IC50 | 5.13 µM | [2] |

| Phomalactone | Phytophthora infestans | Antifungal (mycelial growth) | MIC | 2.5 mg/L |

Experimental Protocols

A crucial aspect of understanding a compound's mechanism of action is the ability to synthesize and test it. The following protocol details the synthesis of this compound from its parent compound, Phomalactone.

Synthesis of this compound

This protocol is adapted from Meepagala et al. (2015)[1].

Materials:

-

Phomalactone

-

Pyridine

-

Acetic anhydride

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Ice bath

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Preparative thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent: 5% isopropanol in dichloromethane (CH2Cl2)

Procedure:

-

Dissolve 40 mg (0.25 mmol) of Phomalactone in 4 mL of pyridine in a suitable reaction flask.

-

Add 0.1 mL (0.9 mmol) of acetic anhydride to the solution.

-

Stir the reaction mixture at ambient temperature for 12 hours.

-

After 12 hours, cool the reaction mixture in an ice bath.

-

Acidify the mixture with 20 mL of 1N HCl.

-

Extract the aqueous mixture twice with 30 mL of ethyl acetate using a separatory funnel.

-

Combine the organic layers and dry over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a pale yellow, viscous oil.

-

Purify the crude product by preparative thin-layer chromatography using 5% isopropanol in CH2Cl2 as the eluting solvent to yield this compound as a white crystalline solid.

Hypothesized Mechanisms of Action

In the absence of direct molecular targets, the mechanism of action of this compound can be hypothesized based on the activities of structurally similar compounds, particularly other α,β-unsaturated lactones.

Potential for Enzyme Inhibition

One plausible mechanism is the inhibition of critical enzymes in target organisms. The electrophilic nature of the α,β-unsaturated lactone moiety makes it a potential Michael acceptor, capable of forming covalent adducts with nucleophilic residues (e.g., cysteine, histidine, lysine) in enzyme active sites.

-

Trypsin Inhibition: Some α,β-unsaturated lactones have been shown to inhibit gut trypsin in mosquito larvae, disrupting proteolysis and leading to mortality[1][3]. This suggests that this compound could act as an insecticide by targeting digestive enzymes.

-

Topoisomerase Inhibition: In the context of anticancer activity, other α,β-unsaturated lactones have been found to induce DNA damage and inhibit topoisomerases I and II[4]. While not directly applicable to its insecticidal or antifungal effects, this highlights the potential for this chemical motif to interfere with fundamental cellular processes.

Potential for Neurotoxicity in Insects

The rapid action of this compound against mosquitoes suggests a neurotoxic mechanism of action. Many insecticides target the insect nervous system, leading to paralysis and death. Potential neuronal targets could include:

-

Ion Channels: Voltage-gated sodium channels and GABA (gamma-aminobutyric acid) receptors are common targets for insecticides[5][6][7][8][9][10]. Disruption of these channels' function leads to hyperexcitability or inhibition of neuronal signaling.

-

Acetylcholinesterase (AChE): Inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, leads to the overstimulation of cholinergic pathways and is a well-established mechanism for many insecticides.

The observation that Phomalactone's mechanism is likely different from pyrethroids, which target voltage-gated sodium channels, suggests that other neuronal targets may be involved[1].

References

- 1. Effects of α,β-unsaturated lactones on larval survival and gut trypsin as well as oviposition response of Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of phomactin derivatives as platelet activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]

- 8. Neuronal ion channels as the target sites of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ion channels as insecticide targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ion channels: molecular targets of neuroactive insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phomalactone: Biological Activities and Strategies for Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone is a naturally occurring lactone metabolite produced by various fungi, including those from the genera Nigrospora and Ophiocordyceps[1][2]. It is important to clarify that the correct nomenclature for this compound is phomalactone, not "phomalactone acetate." This guide provides a comprehensive overview of the known biological activities of phomalactone, summarizes the available quantitative data, and outlines detailed experimental protocols for the identification of its molecular targets. While direct target identification studies for phomalactone have not been extensively published, this document offers a roadmap for researchers to elucidate its mechanism of action using established chemical biology techniques.

Phomalactone has demonstrated a broad spectrum of biological activities, including insecticidal, antifungal, phytotoxic, and anti-parasitic effects[2][3][4][5]. This diverse activity profile makes it an intriguing candidate for the development of new therapeutic agents or agrochemicals. Understanding the specific molecular targets of phomalactone is a critical step in advancing its potential applications.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of phomalactone.

Table 1: Insecticidal Activity of Phomalactone

| Target Organism | Bioassay | Activity Metric | Value | Reference(s) |

| Aedes aegypti (Orlando strain) | Topical Application | LD50 | 0.64 µ g/mosquito | [1] |

| Anopheles quadrimaculatus | Topical Application | LD50 | 0.20 µ g/mosquito | [1] |

| Aedes aegypti (Permethrin-resistant) | Topical Application | % Mortality (at 5 µ g/insect ) | 100% | [1] |

| Aedes aegypti (Orlando strain) | Topical Application | % Mortality (at 5 µ g/insect ) | 61% ± 28.3% | [1] |

Table 2: Antifungal and Anti-parasitic Activity of Phomalactone

| Target Organism | Bioassay | Activity Metric | Value | Reference(s) |

| Phytophthora infestans | Mycelial Growth Inhibition | MIC | 2.5 mg/L | [5] |

| Toxoplasma gondii | Proliferation Inhibition | IC50 | 5.13 µM | [3] |

| Plasmodium falciparum | Proliferation Inhibition | IC50 | 84.32 µM | [3] |

Known Biological Effects and Hypothetical Signaling Pathways

Phomalactone's diverse bioactivities suggest it may interact with multiple molecular targets across different organisms.

-

Insecticidal Activity: Phomalactone is lethal to both permethrin-susceptible and resistant strains of mosquitoes, indicating a mechanism of action that is likely different from that of pyrethroids[1].

-

Antifungal Activity: It exhibits potent and specific inhibitory activity against the plant pathogenic fungus Phytophthora infestans[5].

-

Phytotoxic Activity: Phomalactone causes necrotic lesions and inhibits seedling growth in various plant species. A key mechanistic clue is its ability to cause electrolyte leakage from plant tissues, suggesting it may disrupt cell membrane integrity or ion channel function[4][6].

-

Anti-parasitic Activity: It has shown activity against the protozoan parasites Toxoplasma gondii and Plasmodium falciparum[3].

Given the observation of electrolyte leakage in plants, a hypothetical signaling pathway leading to this effect can be proposed. In plants, various stresses can induce the production of reactive oxygen species (ROS), which in turn can activate ion channels, leading to K+ efflux and programmed cell death.

Hypothetical pathway of phomalactone-induced phytotoxicity.

Experimental Protocols for Target Identification

The following are generalized protocols for two common and powerful techniques for identifying the protein targets of a bioactive small molecule like phomalactone.

Affinity Chromatography-Based Target Identification

This method involves immobilizing a derivative of the small molecule onto a solid support to "fish" for its binding partners in a cell lysate.

Methodology:

-

Probe Synthesis:

-

Synthesize a phomalactone analog containing a linker arm with a reactive group (e.g., a carboxylic acid or an amine) for immobilization. The position of the linker should be chosen to minimize disruption of the pharmacophore.

-

Couple the phomalactone analog to a solid support (e.g., NHS-activated sepharose beads) to create the affinity matrix.

-

-

Preparation of Cell Lysate:

-

Culture the target cells (e.g., insect, fungal, or plant cells) to a sufficient density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Equilibrate the phomalactone-coupled beads with lysis buffer.

-

Incubate the cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation to allow for binding.

-

As a negative control, incubate the lysate with beads that have been derivatized with the linker alone or a structurally similar but inactive analog.

-

For competition experiments, pre-incubate the lysate with an excess of free phomalactone before adding the affinity matrix.

-

-

Washing:

-

Wash the beads extensively with lysis buffer containing a low concentration of a mild detergent to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins from the affinity matrix. This can be achieved by:

-

Competition with a high concentration of free phomalactone.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.

-

Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control and competition lanes.

-

Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes or other proteins in a complex proteome. This is particularly useful if phomalactone acts as a covalent inhibitor.

Methodology:

-

Probe Synthesis:

-

Synthesize a phomalactone-based probe that incorporates a reporter tag (e.g., biotin or a clickable alkyne/azide) and a reactive group that can form a covalent bond with a target protein. The lactone moiety of phomalactone itself may be sufficiently reactive to act as a covalent modifier.

-

-

Labeling of Proteome:

-

Treat living cells or a cell lysate with the ABPP probe for a defined period.

-

In parallel, run control experiments, including a vehicle control (e.g., DMSO) and a competition experiment where the cells/lysate are pre-incubated with excess phomalactone before adding the probe.

-

-

Visualization and Enrichment of Labeled Proteins (for clickable probes):

-

Lyse the cells (if labeled in vivo).

-